N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide
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Overview
Description
N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a cyclization reaction involving a β-lactam precursor. This step often requires the use of a base such as sodium hydride (NaH) and a suitable solvent like tetrahydrofuran (THF).
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Attachment of the Phenoxy Group: : The phenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting the azetidinone intermediate with a phenol derivative under basic conditions.
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Incorporation of the Thiophene Moiety: : The thiophene group is typically added through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a palladium catalyst and a boronic acid derivative of thiophene.
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Final Acetamide Formation: : The final step involves the formation of the acetamide group through an amidation reaction, where the intermediate is reacted with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether.
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s structure suggests it could be a candidate for drug development, particularly as an antimicrobial or anticancer agent due to its azetidinone moiety, which is known for its biological activity.
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Materials Science: : The presence of the thiophene group indicates potential use in organic electronics, such as in the development of conductive polymers or organic semiconductors.
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Biological Studies: : The compound can be used as a probe to study enzyme interactions and inhibition, particularly those involving β-lactamases.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific receptors. The azetidinone ring can mimic the structure of natural substrates, allowing it to bind to enzyme active sites and inhibit their function.
Comparison with Similar Compounds
Similar Compounds
Penicillin Derivatives: Like penicillin, this compound contains a β-lactam ring, which is crucial for its biological activity.
Cephalosporins: Another class of β-lactam antibiotics that share structural similarities.
Thiophene-Based Compounds: These are widely studied for their electronic properties and applications in materials science.
Uniqueness
N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-[(thiophen-2-yl)methyl]acetamide is unique due to its combination of a β-lactam ring with a thiophene moiety, offering a blend of biological activity and potential electronic applications. This dual functionality makes it a versatile compound for various research fields.
Properties
IUPAC Name |
N-methyl-2-[4-(2-oxoazetidin-1-yl)phenoxy]-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-18(11-15-3-2-10-23-15)17(21)12-22-14-6-4-13(5-7-14)19-9-8-16(19)20/h2-7,10H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMREHTYRAHSJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)C(=O)COC2=CC=C(C=C2)N3CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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